molecular formula C14H10N2O4 B4399651 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate

Cat. No. B4399651
M. Wt: 270.24 g/mol
InChI Key: LCQQSODPHSCWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate is a chemical compound that belongs to the family of oxadiazoles. It is a highly potent and selective inhibitor of the enzyme monoacylglycerol lipase, which is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Mechanism of Action

The mechanism of action of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate involves the inhibition of the enzyme monoacylglycerol lipase, which is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol. This leads to the accumulation of 2-arachidonoylglycerol, which activates the cannabinoid receptors and produces analgesic, anti-inflammatory, and anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been reported to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate in lab experiments is its high potency and selectivity for the enzyme monoacylglycerol lipase. This allows for precise modulation of the endocannabinoid system and the investigation of its potential therapeutic applications. However, a major limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate. One potential avenue is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders. Additionally, there is a need for the development of more efficient synthesis methods and formulations to improve its bioavailability and solubility in aqueous solutions. Finally, the exploration of its mechanism of action and interaction with other signaling pathways can provide insights into its potential therapeutic applications and limitations.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-furoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical models of pain and inflammation. Additionally, this compound has been reported to have anticancer properties by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-14(11-7-4-8-18-11)19-9-12-15-16-13(20-12)10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQQSODPHSCWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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